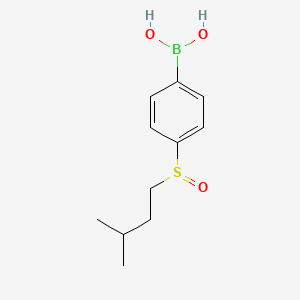

(4-(Isopentylsulfinyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-(Isopentylsulfinyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO3S . It has an average mass of 240.127 Da and a monoisotopic mass of 240.099152 Da . This compound is also known by its IUPAC name, {4-[(3-Methylbutyl)sulfinyl]phenyl}boronic acid .

Molecular Structure Analysis

The molecular structure of “(4-(Isopentylsulfinyl)phenyl)boronic acid” is defined by its molecular formula, C11H17BO3S . The compound’s structure can be analyzed using various spectroscopic methods, but specific details about its structure were not found in the available resources.Physical And Chemical Properties Analysis

“(4-(Isopentylsulfinyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 256.13 . More specific physical and chemical properties were not found in the available resources.Scientific Research Applications

-

Sensing Applications

- Field : Chemistry

- Application Summary : Boronic acids are increasingly utilized in diverse areas of research, including their interactions with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .

- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

- Results or Outcomes : The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .

-

Therapeutic Applications

- Field : Medicine

- Application Summary : Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars. This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

- Methods of Application : The interaction of boronic acids with proteins, their manipulation, and cell labeling .

- Results or Outcomes : Boronic acids were also used for electrophoresis of glycated molecules. They were also employed as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

-

Industrial Applications

- Field : Industrial Chemistry

- Application Summary : Phenolic compounds, which include phenylboronic acids, have shown interesting bioactivities, such as antioxidant, antimicrobial, anti-inflammatory, and antiproliferative activities, among others, which has led to great interest in their use by several industries .

- Methods of Application : These compounds are used in the formulation of nutraceutical products .

- Results or Outcomes : Despite the large potential applicability in industry, phenolic compounds still face some issues making it necessary to develop strategies to improve bioavailability, sustainable technologies of extraction and refinement, and stability procedures to increase the range of applicability .

-

Enrichment of cis-diol Containing Molecules

- Field : Materials Science

- Application Summary : Boronate affinity materials (BAMs) are gaining increasing attention in the fields of separation, sensing, imaging, diagnostic, and drug delivery . Phenylboronic acid (PBA)-functionalized polymers have been found to display ultrahigh selectivity to cis-diol containing molecules .

- Methods of Application : The PBA-functionalized polymers are synthesized in DMSO by a one-pot polymerization approach .

- Results or Outcomes : The PBA-MBAA particles synthesized in DMSO showed a high binding affinity with dissociation constants of 2.0×10 –4 M and 9.8×10 –5 M to adenosine and catechol, respectively, and a relatively high binding capacity (46±1 μmol/g for adenosine and 166±12 μmol/g for catechol) .

-

pH Responsive Materials

- Field : Materials Science

- Application Summary : The principle of boronate affinity reaction is pH dependent. Under high pH condition, the PBA can form a covalent complex with the cis-diol group. When the pH environment changes to be acidic, the complex will dissociate into the original PBA and the cis-diol .

- Methods of Application : This pH controllable capture/release feature of PBA gives great feasibility to develop pH responsive materials .

- Results or Outcomes : These pH responsive materials are widely applied in separation, sensing, imaging, diagnostic, and drug delivery .

- Synthesis of Peptidic Boronic Acids

- Field : Organic Chemistry

- Application Summary : Boronic acids can be used as a surrogate for N-terminal peptidic boronic acid to provide basic understanding of the stability of more elaborate N-terminal peptidic boronic acids .

- Methods of Application : The synthesis of this compound is carried out in a laboratory setting, following specific organic synthesis procedures .

- Results or Outcomes : This compound is synthesized in 44% overall yield .

Safety And Hazards

Future Directions

The future directions for the study and application of “(4-(Isopentylsulfinyl)phenyl)boronic acid” and other boronic acids are promising. Boronic acids have been used for the development of synthetic ‘boron-lectins’, for the fishing of glycoproteins from complex mixtures, for the site-oriented immobilization of antibodies, and for biorthogonal conjugations . Extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

properties

IUPAC Name |

[4-(3-methylbutylsulfinyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BO3S/c1-9(2)7-8-16(15)11-5-3-10(4-6-11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXKJWZOEWXOJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)CCC(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675218 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Isopentylsulfinyl)phenyl)boronic acid | |

CAS RN |

1217500-92-9 |

Source

|

| Record name | [4-(3-Methylbutane-1-sulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 4-amino-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate](/img/structure/B596144.png)

![Phenyl 1H-benzo[d][1,2,3]triazole-1-carbimidothioate](/img/structure/B596146.png)

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-(prop-2-ynyl)-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate](/img/structure/B596154.png)

![Methyl 1-(4-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-yl)piperidine-3-carboxylate](/img/structure/B596156.png)

![N',N'-Dimethyl-N-[4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B596160.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596166.png)